S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine
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Overview
Description
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is an organosulfur compound with the molecular formula C₁₁H₁₇NO₂S₂ and a molecular weight of 259.39 g/mol . This compound is characterized by the presence of a sulfilimine group, which is a sulfur-nitrogen bond. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be performed using various oxidizing agents . The reaction conditions often include the use of a copper catalyst and an oxidizing agent such as hydrogen peroxide or iodine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfilimine group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfilimine group is replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted sulfilimines .
Scientific Research Applications
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological molecules and its effects on cellular processes.
Medicine: In the pharmaceutical industry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine involves its interaction with molecular targets through the sulfilimine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling .
Comparison with Similar Compounds
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine can be compared with other sulfilimine compounds, such as:
- S-Methyl-S-ethyl-N-p-tolylsulfonyl-sulfilimine
- S-Methyl-S-butyl-N-p-tolylsulfonyl-sulfilimine
- S-Methyl-S-isopropyl-N-p-tolylsulfonyl-sulfilimine
These compounds share similar structural features but differ in the length and branching of the alkyl groups attached to the sulfur atom. The uniqueness of this compound lies in its specific alkyl group, which influences its reactivity and interactions with other molecules .
Properties
CAS No. |
53799-66-9 |
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Molecular Formula |
C11H17NO2S2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-methyl-N-[methyl(propyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S2/c1-4-9-15(3)12-16(13,14)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3 |
InChI Key |
DDRASJMBTGYRDJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
SMILES |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Canonical SMILES |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Origin of Product |
United States |
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